molecular formula C9H7FN2OS B2598677 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 459860-94-7

2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No. B2598677
CAS RN: 459860-94-7
M. Wt: 210.23
InChI Key: JIGIGJSWGXSNCD-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole” is an organic molecule that contains a fluorophenyl group, a methylsulfanyl group, and an oxadiazole ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylsulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Antibacterial Activity in Agriculture

Research has shown that sulfone derivatives containing 1,3,4-oxadiazole moieties exhibit significant antibacterial activities against rice bacterial leaf blight. Specifically, derivatives of 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole have demonstrated effectiveness in reducing disease severity in rice, highlighting their potential as agricultural chemicals to enhance crop protection and yield. These compounds also stimulate plant defense mechanisms, further supporting their use in sustainable agricultural practices (Li Shi et al., 2015).

Materials Science and Optoelectronics

In the realm of materials science, certain 1,3,4-oxadiazole derivatives have been explored for their delayed luminescence properties, making them candidates for use in organic light-emitting diodes (OLEDs). This research underscores the utility of 1,3,4-oxadiazole compounds in developing high-efficiency, blue-shifted fluorescence materials for optoelectronic devices (Matthew W. Cooper et al., 2022).

Environmental Applications

In environmental science, the determination and method validation of 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in agricultural samples highlight its relevance. This research provides a foundation for assessing the environmental impact of using such compounds in agricultural practices, ensuring safe and regulated application to minimize ecological footprint (Rong Linghu et al., 2015).

Proton Exchange Membranes in Fuel Cells

The synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use as proton exchange membranes in medium-high temperature fuel cells demonstrates the chemical's potential in renewable energy technologies. These membranes exhibit excellent thermal and chemical stability, along with promising proton conductivity, highlighting the importance of 1,3,4-oxadiazole derivatives in advancing fuel cell technology (Jingmei Xu et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGIGJSWGXSNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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